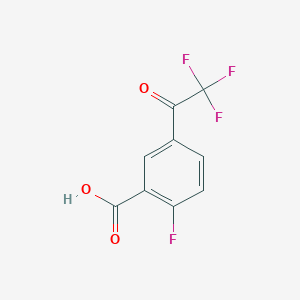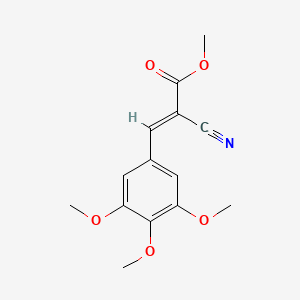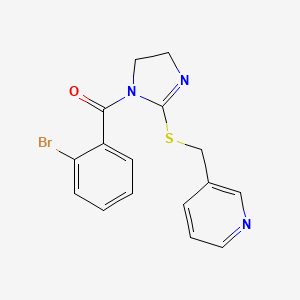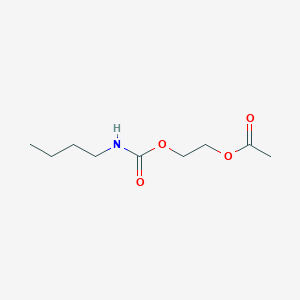
2-Fluoro-5-(trifluoroacetyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(trifluoroacetyl)benzoic acid is an organic compound with the molecular formula C9H4F4O3 It is a derivative of benzoic acid, where the hydrogen atoms in specific positions are replaced by fluorine and trifluoroacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(trifluoroacetyl)benzoic acid typically involves the introduction of fluorine and trifluoroacetyl groups onto a benzoic acid scaffold. One common method is the direct fluorination of 5-(trifluoroacetyl)benzoic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the fluorination process, which allows for better control over reaction parameters and improved yield. Additionally, the use of alternative fluorinating agents that are more readily available and less hazardous can be explored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(trifluoroacetyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the fluorine atoms.
Reduction: Formation of 2-Fluoro-5-(trifluoromethyl)benzoic acid.
Oxidation: Formation of oxidized benzoic acid derivatives.
Scientific Research Applications
2-Fluoro-5-(trifluoroacetyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(trifluoroacetyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors involved in various biological processes, thereby exerting its effects. The trifluoroacetyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)benzoic acid
- 2-Fluoro-5-nitrobenzoic acid
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
Comparison
2-Fluoro-5-(trifluoroacetyl)benzoic acid is unique due to the presence of both fluorine and trifluoroacetyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the trifluoroacetyl group can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions. Additionally, the combination of fluorine and trifluoroacetyl groups can influence the compound’s pharmacokinetic properties, potentially leading to improved efficacy and safety profiles in therapeutic applications.
Properties
IUPAC Name |
2-fluoro-5-(2,2,2-trifluoroacetyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4O3/c10-6-2-1-4(3-5(6)8(15)16)7(14)9(11,12)13/h1-3H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAIHQGBPNCCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1543093-16-8 |
Source


|
| Record name | 2-fluoro-5-(trifluoroacetyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2669076.png)

![N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide](/img/structure/B2669080.png)
![2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2669082.png)
![2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane](/img/structure/B2669083.png)
![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2669084.png)
![2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2669086.png)
![N-[(2,6-difluorophenyl)methyl]-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2669089.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2669091.png)

![3-(4-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2669095.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2669096.png)
